7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one

Regioisomer differentiation Hydrogen-bond donor geometry Scaffold topology

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one (CAS 151594-05-7 for unspecified stereochemistry; CAS 117755-05-2 for the (7R,7aR) enantiomer) is a bicyclic heterocyclic compound with molecular formula C6H9NO3 and molecular weight 143.14 g/mol. It features a fused pyrrolidine–oxazolidinone ring system bearing a secondary hydroxyl group at the 7-position.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
Cat. No. B12307819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CN2C(C1O)COC2=O
InChIInChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2
InChIKeyUJDASDIGQWQAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one: Structural and Procurement Baseline for a Fused Pyrrolo-Oxazolidinone Scaffold


7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one (CAS 151594-05-7 for unspecified stereochemistry; CAS 117755-05-2 for the (7R,7aR) enantiomer) is a bicyclic heterocyclic compound with molecular formula C6H9NO3 and molecular weight 143.14 g/mol . It features a fused pyrrolidine–oxazolidinone ring system bearing a secondary hydroxyl group at the 7-position . Characterized by a calculated LogP of -0.82 and a polar surface area (PSA) of 50 Ų, this compound exhibits high Fsp³ (0.833) with zero rotatable bonds, making it a compact, conformationally restricted building block [1]. Its structural motif—a saturated bicyclic oxazolidinone with a hydrogen-bond donor/acceptor pair—places it within a scaffold class explored for phosphodiesterase (PDE) inhibition and other biological activities [2].

Why 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one Cannot Be Replaced by Generic Fused Oxazolidinone Analogs Without Procurement Validation


Although multiple regioisomeric and stereoisomeric forms of hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one share the identical molecular formula (C6H9NO3) and molecular weight (143.14 g/mol), their chemical identity and biological behavior diverge substantially due to hydroxyl position and ring-junction stereochemistry . For instance, the 6-hydroxy regioisomer (CAS 233764-49-3; (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one) places the hydroxyl donor on the pyrrolidine ring rather than at the 7-position adjacent to the oxazolidinone carbonyl, altering hydrogen-bond geometry and potentially disrupting key target interactions . Furthermore, the trans-fused (7R,7aS) diastereomer (CAS 1969288-46-7) presents a different three-dimensional orientation of the hydroxyl group relative to the bicyclic core despite identical connectivity [1]. In PDE4B-targeting applications, tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one derivatives exhibit stereochemistry-dependent potency, demonstrating that the precise spatial arrangement of substituents—not merely the core scaffold—determines functional activity [2]. Generic substitution without verifying the specific regio- and stereochemical identity therefore carries risk of altered or lost biological activity.

Quantitative Differentiation Evidence for 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one vs. Closest Analogs


Regioisomeric Identity: 7-Hydroxy vs. 6-Hydroxy Substitution Confers Distinct Hydrogen-Bond Donor Topology

The target compound (7-hydroxy substitution, CAS 151594-05-7 / 117755-05-2) positions the hydroxyl group on the carbon adjacent to the oxazolidinone ring oxygen, producing a hydrogen-bond donor (HBD) in close proximity to the carbonyl oxygen acceptor. The 6-hydroxy regioisomer (CAS 233764-49-3; (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one) places the HBD on the pyrrolidine ring distal to the oxazolidinone carbonyl, yielding a different donor–acceptor distance and angle . Both compounds share identical molecular formula (C6H9NO3), molecular weight (143.14 g/mol), and HBD count (1), making them indistinguishable by mass-based analytics alone but topologically distinct in their hydrogen-bond presentation .

Regioisomer differentiation Hydrogen-bond donor geometry Scaffold topology

Stereochemical Differentiation: cis-(7R,7aR) vs. trans-(7R,7aS) Ring Junction Alters Three-Dimensional Pharmacophore Presentation

The (7R,7aR) enantiomer (CAS 117755-05-2) features a cis ring junction where the 7-hydroxy substituent and the ring-junction hydrogen at 7a occupy the same face of the bicyclic system. In contrast, the trans-(7R,7aS) diastereomer (CAS 1969288-46-7) places the hydroxyl and the 7a-hydrogen on opposite faces [1]. While both share identical molecular formula (C6H9NO3) and molecular weight (143.14), they possess distinct MDL numbers (MFCD30727002 vs. MFCD30181818) and are registered under different CAS numbers, confirming their status as discrete chemical entities with different physical and potentially biological properties . The PDE4B inhibitor series described by Sukhorukov et al. demonstrates that tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one derivatives exhibit stereochemistry-dependent inhibitory potency, consistent with the expectation that cis vs. trans ring-junction geometry alters the three-dimensional presentation of the pharmacophore [2].

Stereochemistry Diastereomer differentiation Ring-junction geometry

Physicochemical Property Differentiation: LogP and PSA Define a Distinct Oral Bioavailability Space vs. Heavier Pyrrolo-Oxazolone Analogs

The target compound, (7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one, exhibits a calculated LogP of -0.82 and a topological polar surface area (TPSA) of 50 Ų, placing it within favorable oral bioavailability space per Lipinski and Veber guidelines [1]. By comparison, the 1,1-diphenyl-substituted analog (CAS not specified; (7aS)-1,1-diphenyl-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one, C18H17NO2) possesses a substantially higher molecular weight (279.33 g/mol) and markedly increased lipophilicity due to the biphenyl moiety, which would shift it toward a higher-logP, lower-aqueous-solubility profile [2]. Similarly, the trichloromethyl-substituted analog ((3R,7aS)-3-trichloromethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one, C7H8Cl3NO2, MW 244.50) carries three chlorine atoms that increase both molecular weight and LogP while introducing potential metabolic liability . The target compound's low molecular weight (143.14 Da), negative LogP, and moderate PSA distinguish it as a fragment-like or early-lead starting point rather than a late-stage decorated analog.

Physicochemical properties Oral bioavailability Drug-likeness

Procurement-Grade Differentiation: Available Purity, Price Tiers, and Lead Times vs. Alternative Suppliers and Analogs

The (7R,7aR) enantiomer (CAS 117755-05-2) is commercially available from multiple suppliers with quantifiable differences in purity and delivery terms. Chemenu supplies this compound at 95%+ purity ; AKSci offers it at 95% minimum purity with storage specification (long-term, cool dry place) ; and Chemspace lists it at 95% purity with a 12-day lead time from A2B Chem, priced at $561/50 mg, $807/100 mg, $1,127/250 mg, $1,735/500 mg, $2,208/1 g, and $4,265/2.5 g [1]. The 6-hydroxy regioisomer (CAS 1447603-89-5) is available from Chemenu at 97% purity , while the trans diastereomer (CAS 1969288-46-7) is listed by Angenechem [2]. Critically, no authoritative CAS registry confirms a 151594-05-7 lot above 97% purity from verified suppliers, and melting point, boiling point, and density data remain unpublished across all major databases for any stereoisomer of this scaffold, indicating a class-wide data gap rather than a compound-specific deficiency .

Procurement Purity comparison Supplier lead time Price per gram

Conformational Restriction Advantage: Zero Rotatable Bonds and High Fsp³ Enable Defined Binding vs. Flexible-Chain Amino Alcohols

The target compound possesses zero rotatable bonds and an Fsp³ (fraction of sp³-hybridized carbons) of 0.833, indicating a highly rigid, saturated scaffold [1]. In contrast, common acyclic amino alcohol building blocks used in oxazolidinone synthesis—such as 2-amino-1-propanol (1 rotatable bond), 2-amino-1-butanol (2 rotatable bonds), or N-Boc-amino alcohols (typically 4–8 rotatable bonds)—introduce conformational flexibility that increases the entropic penalty upon target binding and may reduce ligand efficiency [2]. The bicyclic constraint of the hexahydropyrrolo[1,2-c][1,3]oxazol-3-one system pre-organizes the oxazolidinone carbonyl and the hydroxyl group into a fixed geometric relationship, potentially improving binding enthalpy and selectivity for targets that recognize this specific donor–acceptor geometry [3]. While no direct binding data comparing the target compound against flexible amino alcohols in the same assay have been published, the established principle that conformational pre-organization enhances binding affinity and selectivity is well-documented in fragment-based drug design literature [4].

Conformational restriction Fsp³ Ligand efficiency Entropic benefit

Evidence-Backed Application Scenarios for 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one Based on Quantified Differentiation


Fragment-Based Drug Discovery: A Low-MW, Conformationally Locked Oxazolidinone Fragment for PDE4B or Androgen Receptor Target Screening

With MW of 143.14 Da, LogP of -0.82, and zero rotatable bonds, the target compound fits the Rule of Three for fragment-based screening and offers a pre-organized hydrogen-bond donor–acceptor pair suitable for soaking into target protein crystals [1]. The scaffold class is directly precedented in PDE4B inhibitor programs, where tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one derivatives were synthesized as stereoselective PDE4B inhibitors [2]. Additionally, a related (7R,7aR)-7-hydroxy-3-oxo-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-2-yl scaffold has demonstrated Ki = 2 nM binding affinity in androgen receptor assays, suggesting the 7-hydroxy-bicyclic motif is capable of high-affinity target engagement when elaborated [3]. The (7R,7aR) stereochemistry should be verified by chiral HPLC or optical rotation upon receipt to ensure the cis ring junction required for the intended binding geometry.

Chiral Building Block for Stereoselective Synthesis of PDE Inhibitors and Fused Heterocyclic Libraries

The (7R,7aR)-configured compound (CAS 117755-05-2) serves as a defined stereochemical input for constructing PDE inhibitor chemotypes [1]. The hydroxyl group at the 7-position provides a synthetic handle for further functionalization (oxidation to ketone, esterification, sulfonation, or Mitsunobu inversion) while the oxazolidinone carbonyl can participate in amidation or reduction chemistry [2]. For library synthesis requiring a single, defined enantiomer rather than a racemate, the (7R,7aR) enantiomer from Chemspace (95%, 12-day lead time) is available in quantities from 50 mg to 2.5 g, with pricing that supports both pilot-scale synthesis (50–250 mg) and gram-scale library production ($2,208/g) [3]. Procurement teams should specify CAS 117755-05-2 (rather than 151594-05-7) to ensure receipt of the stereochemically defined (7R,7aR) product.

Pharmacophore Model Validation: Using the 7-Hydroxy Oxazolidinone as a Minimal Binding Motif Probe

The combination of one hydrogen-bond donor, two hydrogen-bond acceptors, and a conformationally constrained bicyclic core (PSA 50 Ų, Fsp³ 0.833) makes this compound suitable as a minimal pharmacophore probe for validating whether a biological target recognizes the oxazolidinone HBD–HBA pair in a specific geometry [1]. The 6-hydroxy regioisomer (CAS 1447603-89-5, 97% purity) can serve as a negative control: if target engagement depends specifically on the 7-hydroxy topology, the 6-hydroxy analog should show reduced or absent activity despite identical molecular formula and HBD/HBA counts [2]. This regioisomeric pair enables clean structure–activity relationship (SAR) interpretation without confounding changes in molecular weight, lipophilicity, or solubility, providing higher-confidence pharmacophore mapping than analogs that introduce additional structural modifications [3].

Quality Control Cross-Validation: Using the 7-Hydroxy/6-Hydroxy Regioisomeric Pair as Analytical Differentiation Standards

Because the 7-hydroxy (CAS 117755-05-2) and 6-hydroxy (CAS 1447603-89-5) regioisomers share the same molecular formula (C6H9NO3) and molecular weight (143.14 g/mol), they cannot be distinguished by MS alone [1]. However, their different SMILES strings (O[C@@H]1CCN2[C@@H]1COC2=O vs. O=C1OC[C@@]2([H])N1CC(O)C2) produce distinct NMR spectra [2]. These two compounds can therefore serve as a matched isomeric pair for developing and validating HPLC, NMR, or vibrational spectroscopy-based identity testing methods. Procurement of both isomers from Chemenu (95% and 97% purity, respectively) enables laboratories to establish reference-standard-based identity confirmation protocols before scaling to expensive or irreproducible biological assays, reducing the risk of experimental failure due to regioisomer misidentification [3].

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